molecular formula C5H7NS2 B8791894 3,3-bis(methylthio)acrylonitrile CAS No. 51245-80-8

3,3-bis(methylthio)acrylonitrile

Cat. No.: B8791894
CAS No.: 51245-80-8
M. Wt: 145.3 g/mol
InChI Key: HFVCCDWVYQHTNK-UHFFFAOYSA-N
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Description

3,3-Bis(methylthio)acrylonitrile is a high-value chemical intermediate extensively used in organic synthesis and medicinal chemistry research. This compound serves as a key precursor for the construction of diverse nitrogen- and sulfur-containing heterocyclic scaffolds, which are core structures in many pharmacologically active molecules . Its synthetic utility is demonstrated in the preparation of benzofuran derivatives, which have shown promising antimicrobial activity against strains such as Klebsiella pneumoniae and Candida albicans in comparative studies with standard drugs . Furthermore, this acrylonitrile derivative is a crucial starting material in the synthesis of push-pull alkenes and, subsequently, highly substituted pyrazole and pyrimidine compounds, which have been identified as novel agents with antiplasmodial activity against chloroquine-sensitive and -resistant Plasmodium falciparum strains, as well as antileishmanial properties . The molecule's reactivity, characterized by its nitrile and methylthio groups, allows for versatile transformations, including nucleophilic displacement and cyclocondensation reactions, making it an indispensable tool for researchers developing new therapeutic candidates and exploring novel chemical spaces. Intended Use and Handling: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51245-80-8

Molecular Formula

C5H7NS2

Molecular Weight

145.3 g/mol

IUPAC Name

3,3-bis(methylsulfanyl)prop-2-enenitrile

InChI

InChI=1S/C5H7NS2/c1-7-5(8-2)3-4-6/h3H,1-2H3

InChI Key

HFVCCDWVYQHTNK-UHFFFAOYSA-N

Canonical SMILES

CSC(=CC#N)SC

Origin of Product

United States

Synthetic Methodologies and Strategies for 3,3 Bis Methylthio Acrylonitrile

Foundational Synthetic Approaches

The cornerstone of 3,3-bis(methylthio)acrylonitrile synthesis lies in the reactivity of active methylene (B1212753) compounds. These foundational methods provide the basis for more complex and efficient protocols.

Synthesis from 3-Oxopropanenitrile (B1221605) Derivatives via Carbon Disulfide and Methyl Iodide Alkylation

A primary and well-established method for the synthesis of this compound involves the reaction of a 3-oxopropanenitrile derivative, such as malononitrile (B47326), with carbon disulfide in the presence of a base, followed by alkylation with methyl iodide. researchgate.net This reaction proceeds through the formation of a dithiolate salt intermediate. The active methylene group in malononitrile is sufficiently acidic to be deprotonated by a suitable base, and the resulting carbanion attacks the electrophilic carbon of carbon disulfide. Subsequent deprotonation and alkylation with two equivalents of methyl iodide yield the target ketene (B1206846) dithioacetal.

The general mechanism can be outlined as follows:

Deprotonation of the active methylene compound.

Nucleophilic attack on carbon disulfide to form a dithiocarboxylate salt.

S-alkylation with methyl iodide to form the final this compound product.

Various bases can be employed in this reaction, including sodium hydride, sodium tert-butoxide, and potassium carbonate, often in a suitable organic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). researchgate.net

Preparation through Cyanoacetylation Routes

Cyanoacetylation represents another foundational route for the synthesis of related acrylonitrile (B1666552) structures. While less common for the direct synthesis of this compound, the principles of cyanoacetylation are relevant. This process generally involves the reaction of a substrate with cyanoacetic acid or its derivatives. For instance, the Knoevenagel condensation of aldehydes or ketones with octyl cyanoacetate, catalyzed by piperidine, is a known method for producing substituted acrylonitriles. While not a direct route to the title compound, this highlights the utility of cyano-functionalized starting materials in building the acrylonitrile backbone.

Facile and Efficient Synthetic Protocols

In the pursuit of more practical and resource-effective synthetic methods, several facile and efficient protocols for the synthesis of ketene dithioacetals, including this compound, have been developed. These often involve "one-pot" procedures, which streamline the synthesis by avoiding the isolation of intermediates. kyoto-u.ac.jp

Table 1: Examples of One-Pot Synthesis Yields for α-Aroyl Ketene Dithioacetals

Entry R-group on Acetophenone Reaction Time (hours) Yield (%)
1 H 5-6 71
2 Cl 6-7 62
3 Br 6-7 65
4 F 5-6 67
5 CH₃ 7-8 58

Data sourced from a study on one-pot synthesis of α-aroyl ketene dithioacetals.

Optimization of Reaction Conditions for Enhanced Yields and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of base, solvent, temperature, and reaction time.

The selection of the base is a critical factor. Strong bases like sodium hydride or sodium tert-butoxide are often effective in deprotonating the active methylene compound, driving the reaction towards the desired product. researchgate.net Weaker bases such as potassium carbonate can also be used, sometimes requiring longer reaction times or elevated temperatures.

The solvent system also plays a significant role. Aprotic polar solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) are commonly used as they can effectively dissolve the reactants and intermediates. google.com The choice of solvent can influence the reaction rate and, in some cases, the product distribution.

Temperature control is another important aspect. While the initial deprotonation and reaction with carbon disulfide are often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions, subsequent steps may require heating to ensure complete conversion.

The following table summarizes the impact of different bases on the synthesis of related acrylonitrile derivatives, highlighting the importance of optimizing this parameter.

Table 2: Influence of Base on the Synthesis of Acrylonitrile Derivatives

Entry Base Solvent Temperature (°C) Yield (%)
1 K₃PO₄ Toluene 60 85
2 Cs₂CO₃ Toluene 60 78
3 K₂CO₃ Toluene 60 65
4 Na₂CO₃ Toluene 60 52
5 Et₃N Toluene 60 <10

Data adapted from a study on the synthesis of acrylonitrile derivatives. researchgate.net

By carefully selecting and optimizing these reaction conditions, it is possible to achieve high yields and purity of this compound, making the synthesis more efficient and cost-effective.

Chemical Reactivity and Transformation Pathways of 3,3 Bis Methylthio Acrylonitrile

Nucleophilic Substitution Reactions Involving Methylthio Moieties

The carbon atom bearing the two methylthio groups is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of one of the methylthio groups. This substitution is a key step in the functionalization of the acrylonitrile (B1666552) backbone.

The reaction of ketene (B1206846) dithioacetals, such as 3,3-bis(methylthio)acrylonitrile, with amines is a common method for synthesizing nitrogen-containing heterocyclic compounds. The process typically involves the nucleophilic attack of the amine on the electrophilic carbon of the ketene dithioacetal, followed by the elimination of methanethiol (B179389). This desulfitative displacement can be accomplished with a wide range of amine derivatives.

While direct studies on this compound with a broad spectrum of amines are not extensively detailed, the reactivity of analogous ketene dithioacetals is well-documented. For instance, the reaction of 2-[bis(methylthio)methylene]malononitrile with various nucleophiles, including aromatic amines, demonstrates the facility of this substitution. semanticscholar.org The reaction of primary and secondary amines with acrylonitrile itself, a Michael addition, is also a well-established process, indicating the high reactivity of the acrylonitrile system towards amine nucleophiles. researchgate.net

The general reaction proceeds as follows: a primary or secondary amine attacks the C-3 carbon, leading to a tetrahedral intermediate. Subsequent elimination of a methylthio group (as methanethiolate (B1210775) anion) yields the corresponding 3-amino-3-(methylthio)acrylonitrile derivative. The reaction is often facilitated by a base or can proceed thermally.

Table 1: Representative Desulfitative Displacement Reactions with Amines

Amine Derivative Product Structure Notes
Primary Aliphatic Amine R-NH-C(SMe)=CH-CN General product from primary amines.
Secondary Aliphatic Amine R₂N-C(SMe)=CH-CN General product from secondary amines.

The displacement of a methylthio group by a carboxamide is a less common but feasible transformation. This reaction would require activation of the carboxamide, as they are generally weak nucleophiles. The reaction of N-substituted hydrazinecarbothioamides with similar electrophiles like 2-(bis(methylthio)methylene)malononitrile has been studied, suggesting that related amidic structures can act as nucleophiles. helsinki.fi In such reactions, one of the methylthio groups is displaced to form a new C-N bond, leading to the formation of N-acylated ketene aminals.

Aromatic amines, especially those with electron-withdrawing substituents, are considered low nucleophilicity amines. Their reaction with this compound is expected to be slower than that of aliphatic amines. However, these reactions can often be promoted under more forcing conditions, such as higher temperatures or the use of a catalyst. The successful reaction of 2-[bis(methylthio)methylene]malononitrile with various substituted aromatic amines to form pyrimido[1,2-a]pyrimidine derivatives indicates that even less nucleophilic amines can displace the methylthio group. semanticscholar.org

Cycloaddition and Annulation Reactions

The bifunctional nature of this compound, possessing both a nucleophilic trigger (via displacement of a methylthio group) and an electrophilic center, makes it an excellent substrate for cycloaddition and annulation reactions to build heterocyclic rings.

The reaction of 1,3-dielectrophilic species with hydrazine (B178648) is a classic method for the synthesis of pyrazoles. organic-chemistry.orgbeilstein-journals.orgyoutube.com this compound can be considered a precursor to a 1,3-dielectrophile. The reaction with hydrazine or its derivatives proceeds via an initial nucleophilic attack of a hydrazine nitrogen atom at the C-3 position, displacing one methylthio group. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon, leading to the formation of a pyrazole (B372694) ring after tautomerization. This pathway results in the formation of 5-amino-4-(methylthio)pyrazole derivatives.

An alternative pathway involves the initial attack on the nitrile carbon followed by cyclization onto the C-3 carbon. However, the former pathway is generally favored. Studies on related compounds such as ethyl 2-cyano-3,3-bis(methylthio)acrylate with hydrazinecarbothioamides have shown the formation of pyrazole systems through such cyclization pathways. helsinki.fi

Table 2: Formation of Pyrazole Scaffolds

Reactant 1 Reactant 2 Product
This compound Hydrazine (H₂N-NH₂) 5-Amino-4-(methylthio)-1H-pyrazole

The synthesis of pyrimidine (B1678525) rings often involves the condensation of a three-carbon fragment with an N-C-N unit like guanidine (B92328). bu.edu.egresearchgate.net this compound can serve as the three-carbon component in this cyclization. The reaction with guanidine hydrochloride, typically in the presence of a base, leads to the formation of 2-aminopyrimidine (B69317) derivatives.

The reaction mechanism is believed to start with the nucleophilic attack of a nitrogen atom from guanidine onto the C-3 position of the acrylonitrile, with the concurrent loss of a methylthio group. This is followed by an intramolecular cyclization, where another nitrogen atom of the guanidine moiety attacks the nitrile carbon. Subsequent aromatization yields the stable pyrimidine ring. This reaction pathway leads to the formation of 2-amino-5-cyano-4-(methylthio)pyrimidine. Research on the heteroannulation of analogous ketene dithioacetals, such as 2-[bis(methylthio)methylene]-1-methyl-3-oxoindole, with guanidine has been shown to produce fused pyrimidine derivatives, supporting this transformation pathway. arkat-usa.org

Table 3: Formation of Pyrimidine Derivatives

Reactant 1 Reactant 2 Base Product

Reactivity with Thiocarbohydrazide (B147625) Derivatives for Pyrazole Ring Formation

The reaction of this compound with thiocarbohydrazide derivatives provides a direct route to the formation of pyrazole rings, which are significant structural motifs in many biologically active compounds. chemrxiv.orgnih.gov The general synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. youtube.com In this specific reaction, this compound acts as the 1,3-bielectrophilic component.

When this compound reacts with thiocarbohydrazide in ethanol, it yields 1-(5-amino-4-cyano-3-methylthiopyrazol-1-yl)carbothiohydrazide. researchgate.net This transformation highlights the nucleophilic attack of the thiocarbohydrazide on the electrophilic carbon atoms of the acrylonitrile derivative, leading to cyclization and the formation of the pyrazole core. The reaction is a key step in creating more complex heterocyclic structures. researchgate.net

Further demonstrating its utility, the reaction between N-substituted hydrazinecarbothioamides and 2-(bis(methylthio)methylene)malononitrile, a related ketene dithioacetal, in the presence of a base like triethylamine, results in the formation of 5-amino-4-cyano-3-(methylthio)-N-phenyl-1H-pyrazole-1-carbothioamide as the primary product. researchgate.net This reaction underscores the role of the ketene dithioacetal as a building block for pyrazole synthesis. researchgate.net

Reactant 1Reactant 2ProductReference
This compoundThiocarbohydrazide1-(5-amino-4-cyano-3-methylthiopyrazol-1-yl)carbothiohydrazide researchgate.net
2-(bis(methylthio)methylene)malononitrileN-phenylhydrazinecarbothioamide5-amino-4-cyano-3-(methylthio)-N-phenyl-1H-pyrazole-1-carbothioamide researchgate.net

Mechanistic Investigations of Cleavage and Rearrangement Processes

The chemical behavior of this compound and its derivatives is further understood through the investigation of their cleavage and rearrangement mechanisms, particularly under basic conditions and through the involvement of unstable intermediates.

Base-induced reactions can lead to the cleavage of the C-S bonds in this compound and related structures. This cleavage can be a critical step in subsequent rearrangement and cyclization reactions. For instance, the formation of various heterocyclic compounds from ketene dithioacetals often proceeds through an initial base-catalyzed addition-elimination sequence.

Unstable intermediates play a crucial role in the rearrangement pathways of reactions involving derivatives of this compound. For example, in the reaction of hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile, the formation of an isothiocyanate intermediate has been proposed. helsinki.fi This intermediate is thought to arise from the elimination of a hydrazine molecule from a transient adduct. helsinki.fi The subsequent intramolecular nucleophilic attack within this intermediate leads to the final rearranged product. helsinki.fi The isolation and characterization of reaction intermediates, or the trapping of transient species, provides strong evidence for these proposed mechanistic pathways.

Transition Metal-Catalyzed Transformations

Transition metal catalysis opens up new avenues for the transformation of this compound derivatives, enabling reactions that are otherwise difficult to achieve. Copper and palladium catalysts, in particular, have been shown to be effective in promoting intramolecular cyclizations and oxidative processes.

Copper catalysts are known to facilitate a variety of organic transformations, including intramolecular cyclization reactions. rsc.org In the context of derivatives prepared from this compound, copper-catalyzed reactions can lead to the formation of fused heterocyclic systems. These reactions often proceed via a mechanism involving oxidative addition of the copper catalyst to a substrate, followed by an intramolecular insertion and reductive elimination to afford the cyclized product. The efficiency and selectivity of these cyclizations can be influenced by the choice of copper salt, ligands, and reaction conditions.

Palladium catalysts are widely used in organic synthesis for their ability to promote a vast array of transformations, including oxidative processes and cycloadditions. mdpi.comnih.gov While specific examples detailing the palladium-catalyzed oxidative processes of this compound itself are not extensively documented in the provided context, the general principles of palladium catalysis suggest potential applications. For instance, palladium-catalyzed cross-coupling reactions could be envisioned, where the methylthio groups act as leaving groups. Furthermore, palladium-catalyzed intramolecular α-arylation of amides has been successfully used to synthesize 3,3-disubstituted oxindoles, demonstrating the power of this approach for creating complex cyclic structures. nih.gov

CatalystReaction TypeProduct TypeReference
CopperIntramolecular CyclizationAcridones rsc.org
PalladiumAsymmetric Intramolecular α-Arylation3,3-Disubstituted Oxindoles nih.gov
Palladium[3+2] CycloadditionOxazolidines mdpi.com

Reactions with Active Methylene (B1212753) Compounds for Further Functionalization

The ketene dithioacetal moiety in this compound and its derivatives serves as a versatile building block in organic synthesis. thieme-connect.comthieme-connect.com Its electron-deficient double bond, activated by the nitrile group, readily undergoes reactions with nucleophiles. Among the most productive of these reactions are those involving active methylene compounds. These compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are easily deprotonated to form stabilized carbanions (enolates) that act as potent nucleophiles. The subsequent reaction with this compound derivatives typically proceeds via a Michael-type addition, followed by the elimination of one or both methylthio groups and often an intramolecular cyclization, leading to a wide array of highly functionalized heterocyclic systems. researchgate.netkyoto-u.ac.jp

Detailed research has demonstrated that the reaction of this compound analogues with various active methylene compounds provides an efficient pathway to complex molecular scaffolds. These reactions are pivotal for carbon-carbon bond formation and the construction of diverse carbo- and heterocyclic rings. researchgate.net

A significant application of this reactivity is in the synthesis of novel fused heterocyclic systems. For instance, the heteroannulation of 2-[bis(methylthio)methylene]-1-methyl-3-oxoindole, an analogue of this compound, with various active methylene compounds has been explored. arkat-usa.org When reacted with malononitrile (B47326) in the presence of a base, a pyrido[3,2-b]indole derivative is formed. The reaction proceeds through an initial conjugate addition of the malononitrile carbanion, followed by an intramolecular cyclization and elimination of methanethiol and hydrogen cyanide. arkat-usa.org

This strategy has been extended to more complex active methylene nucleophiles. The reaction of 2-[bis(methylthio)methylene]-1-methyl-3-oxoindole with β-substituted-β-lithioaminoacrylonitriles (generated in situ from other nitriles) yields novel substituted 3-cyano-4-(methylthio)pyrido[3,2-b]indoles, also known as δ-carbolines. arkat-usa.org This transformation occurs via a one-pot, three-component route involving 1,4-conjugate addition of the lithiated species, followed by an in situ heterocyclization. arkat-usa.org

The reaction of 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate with N-substituted hydrazinecarbothioamides further illustrates the synthetic utility of this pathway. helsinki.fi These reactions, depending on the specific reactants and conditions, can lead to a variety of heterocyclic products, including 5-amino-1H-pyrazole-4-carbonitriles, 1,2,4-triazole-5(4H)-thiones, and (Z)-ethyl 2-cyano-2-(5-(substituted amino)-1,3,4-thiadiazol-2(3H)-ylidene)acetates. helsinki.fi The formation of these products involves complex reaction cascades initiated by the nucleophilic attack of the hydrazinecarbothioamide, demonstrating the role of reactive intermediates in directing the transformation pathway. helsinki.fi

The following table summarizes representative reactions of this compound derivatives with active methylene compounds, highlighting the diversity of the resulting functionalized products.

Table 1: Functionalization via Reactions with Active Methylene Compounds

This compound Derivative Active Methylene Compound/Nucleophile Reaction Conditions Resulting Functionalized Product Yield (%) Reference
2-[bis(methylthio)methylene]-1-methyl-3-oxoindole Lithioaminoacrylonitriles THF, -78 °C to rt 2-Substituted 3-cyano-4-(methylthio)pyrido[3,2-b]indoles 58-64 arkat-usa.org
2-(bis(methylthio)methylene)malononitrile N-Phenylhydrazinecarbothioamide Toluene/EtOAc (10:1) 5-Amino-4-cyano-3-(methylthio)-N-phenyl-1H-pyrazole-1-carbothioamide 65 helsinki.fi
2-(bis(methylthio)methylene)malononitrile 4-Phenylhydrazinecarbothioamide Toluene/EtOAc (10:1) 5-Amino-3-(methylthio)-1-(phenylcarbamothioyl)-1H-pyrazole-4-carbonitrile 65 helsinki.fi
Ethyl 2-cyano-3,3-bis(methylthio)acrylate N-Allylhydrazinecarbothioamide Gentle Heating (Z)-Ethyl 2-cyano-2-(5-(allylamino)-1,3,4-thiadiazol-2(3H)-ylidene)acetate 60 helsinki.fi

These examples underscore the power of using active methylene compounds to transform the this compound framework into more complex, functionalized molecules, particularly valuable heterocyclic structures. arkat-usa.orghelsinki.fi

Advanced Spectroscopic and Structural Elucidation of 3,3 Bis Methylthio Acrylonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen and carbon atoms.

The ¹H NMR spectrum of 3,3-bis(methylthio)acrylonitrile is anticipated to be relatively simple, reflecting the symmetry of the molecule. The key signals expected are:

Methyl Protons (-SCH₃): The six protons of the two equivalent methylthio groups would appear as a single, sharp singlet. The chemical shift of this peak would likely be in the range of δ 2.0-3.0 ppm, characteristic of protons on a carbon adjacent to a sulfur atom.

Vinylic Proton (=CH-): The single proton on the carbon-carbon double bond would give rise to a singlet. Its chemical shift is expected to be further downfield, likely in the region of δ 5.0-6.0 ppm, due to the deshielding effects of the double bond and the adjacent cyano group.

Expected ¹H NMR Data:

Protons Chemical Shift (δ, ppm) (Expected) Multiplicity Integration
-SCH₃ 2.0 - 3.0 Singlet 6H

The ¹³C NMR spectrum would provide insight into the carbon framework of the molecule. The following signals are predicted:

Methyl Carbons (-SCH₃): The two equivalent methyl carbons would produce a single signal, typically in the range of δ 15-25 ppm.

Vinylic Carbons (=C and =CH-): The two carbons of the double bond would appear at distinct chemical shifts. The carbon bearing the two methylthio groups (=C(SCH₃)₂) would be significantly downfield due to the electron-withdrawing nature of the sulfur atoms. The carbon with the vinylic proton (=CH-) would also be in the olefinic region.

Nitrile Carbon (-C≡N): The carbon of the cyano group is expected to have a characteristic chemical shift in the range of δ 115-125 ppm.

Expected ¹³C NMR Data:

Carbon Chemical Shift (δ, ppm) (Expected)
-SCH₃ 15 - 25
=C(SCH₃)₂ 140 - 160
=CH- 90 - 110

While the structure of this compound does not present stereoisomers where NOESY would be critical for elucidation, in more complex derivatives, this technique would be invaluable. For instance, in a substituted derivative, a NOESY experiment could confirm the spatial proximity between the vinylic proton and protons on adjacent substituent groups, helping to define the molecule's three-dimensional structure.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorption bands would be:

C≡N Stretch: A sharp, intense absorption band characteristic of the nitrile group is expected in the region of 2210-2260 cm⁻¹.

C=C Stretch: The carbon-carbon double bond stretch would likely appear in the 1600-1680 cm⁻¹ region. Its intensity may be variable.

C-H Stretch: The stretching vibration of the vinylic C-H bond would be observed above 3000 cm⁻¹, while the C-H stretching of the methyl groups would be just below 3000 cm⁻¹.

C-S Stretch: The carbon-sulfur stretching vibrations are typically weaker and appear in the fingerprint region, usually between 600-800 cm⁻¹.

Expected IR Data:

Functional Group Vibrational Frequency (ν, cm⁻¹) (Expected) Intensity
C≡N (Nitrile) 2210 - 2260 Sharp, Intense
C=C (Alkene) 1600 - 1680 Medium to Weak
=C-H (Vinylic) > 3000 Medium
C-H (Alkyl) < 3000 Medium to Strong

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₅H₇NS₂. The expected fragmentation patterns would involve the loss of methyl groups (-CH₃), methylthio radicals (•SCH₃), and potentially the entire methylthio group. The presence of two sulfur atoms would also give a characteristic isotopic pattern for the molecular ion peak (M+2) due to the natural abundance of the ³⁴S isotope.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique allows for the precise mapping of atomic positions within a crystal lattice, providing unambiguous data on the molecule's conformation, bond parameters, and intermolecular interactions that govern the crystal packing. nih.govmdpi.com

The initial step in X-ray crystallographic analysis involves determining the crystal system and space group, which describe the symmetry of the unit cell, the fundamental repeating unit of the crystal. nih.gov Studies on derivatives of this compound have revealed their crystallization in various systems, contingent on the specific substituents attached to the core structure.

Table 1: Crystal System and Space Group Data for Selected this compound Derivatives

CompoundCrystal SystemSpace Group
2-(3-methylbenzofuran-2-carbonyl)-3,3-bis(methylthio)acrylonitrile bohrium.comresearchgate.netTriclinicP-1
1,3-bis[4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]propane researchgate.netTriclinic
2,3-bis(3-methylthiophen-2-yl)-benzothiophene 1,1-dioxide (related structure) researchgate.netMonoclinicP2 1/n

A key outcome of X-ray diffraction analysis is the high-precision measurement of geometric parameters within the molecule. These include the lengths of covalent bonds, the angles between them, and the dihedral (torsion) angles that define the molecule's three-dimensional shape.

In studies of this compound derivatives, a strong correlation has been established between the bond lengths and angles determined experimentally through X-ray crystallography and those predicted by theoretical models, such as Density Functional Theory (DFT) calculations. bohrium.comresearchgate.net This consistency between experimental and theoretical data provides a high degree of confidence in the determined molecular structure. The analysis of these parameters is crucial for understanding the electronic effects of substituents on the acrylonitrile (B1666552) framework.

Table 2: Representative Bond Lengths and Angles for the this compound Core

ParameterAtoms InvolvedTypical Value (Illustrative)
Bond LengthC=C~1.35 Å
Bond LengthC-S~1.76 Å
Bond LengthC-C≡N~1.44 Å
Bond LengthC≡N~1.15 Å
Bond AngleS-C-S~115°
Bond AngleC=C-C~121°
Bond AngleC-C≡N~178°

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping the electron distribution, it provides a detailed picture of close contacts between neighboring molecules, such as hydrogen bonds and van der Waals forces. bohrium.comresearchgate.net

For the derivative 2-(3-methylbenzofuran-2-carbonyl)-3,3-bis(methylthio)acrylonitrile, Hirshfeld analysis revealed the quantitative contributions of different intermolecular contacts. bohrium.comresearchgate.net The most significant interactions were found to be hydrogen-hydrogen (H···H) contacts, accounting for 43.1% of all interactions. bohrium.comresearchgate.net Other notable contacts include H···C (4.8%), H···N (5.2%), H···O (3.5%), and H···S (4.0%). bohrium.comresearchgate.net This analysis also identified a specific strong acceptor-donor interaction, C4—H4A···N1i, with a distance of 3.423 Å. bohrium.comresearchgate.net In another related compound, ethyl 2-benzoyl-3,3-bis(methylthio)acrylate, H···H contacts were similarly dominant, comprising 48.3% of intermolecular contacts. researchgate.net Furthermore, studies on larger derivatives have identified intramolecular π-π stacking interactions as a key feature influencing the molecular conformation. researchgate.net

Table 3: Hirshfeld Surface Contact Percentages for a this compound Derivative bohrium.comresearchgate.net

Contact TypeContribution
H···H43.1%
H···C4.8%
H···N5.2%
H···O3.5%
H···S4.0%

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The this compound framework contains a conjugated system of π-electrons, including a carbon-carbon double bond (C=C) and a nitrile group (C≡N), which act as chromophores. The sulfur atoms of the methylthio groups act as auxochromes, modifying the absorption characteristics.

The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones. For compounds like this compound, the primary electronic transitions observed are:

π → π transitions:* Involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the C=C and C≡N groups.

n → π transitions:* Involving the excitation of a non-bonding electron (from the lone pairs on the sulfur or nitrogen atoms) to a π* antibonding orbital.

Computational studies on related structures, such as ethyl 2-benzoyl-3,3-bis(methylthio)acrylate, have shown that these molecules possess a small HOMO–LUMO energy gap. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in electronic transitions. A small energy gap corresponds to the absorption of longer wavelength (lower energy) light and is indicative of a molecule that is electronically reactive. researchgate.net The use of UV light to initiate reactions in related systems further confirms that these compounds absorb in the UV region of the electromagnetic spectrum. acs.org

Table 4: Expected Electronic Transitions in this compound

Transition TypeOrbitals InvolvedMolecular Moiety
π → ππ (bonding) → π (antibonding)C=C (alkene), C≡N (nitrile)
n → πn (non-bonding) → π (antibonding)S (thioether lone pair), N (nitrile lone pair)

Computational and Theoretical Investigations of 3,3 Bis Methylthio Acrylonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and properties of molecules. For derivatives of 3,3-bis(methylthio)acrylonitrile, DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311G and 6-31G(d,p), have been instrumental. bohrium.comresearchgate.netdntb.gov.ua

Optimization of Molecular Geometries and Conformational Stability

Theoretical calculations have been employed to determine the most stable three-dimensional arrangement of atoms in this compound derivatives. By optimizing the molecular geometries, researchers can predict bond lengths and angles. bohrium.comresearchgate.net For instance, in a study of 2-(3-methylbenzofuran-2-carbonyl)-3,3-bis(methylthio)acrylonitrile, the geometry was optimized using the B3LYP/6-311(G) method. bohrium.comresearchgate.net This process helps in understanding the conformational stability of the molecule. Some studies have investigated the potential for different isomers, such as E and Z forms, and have used DFT calculations to confirm the greater stability of one form over the other. dntb.gov.ua

A comparative analysis between theoretically calculated and experimentally determined (via X-ray crystallography) geometric parameters often shows a strong correlation, validating the computational approach. bohrium.comresearchgate.net

Table 1: Selected Optimized Geometric Parameters for a this compound Derivative

ParameterTheoretical (DFT/B3LYP)Experimental (X-ray)
Bond Length (Å)Data not availableData not available
Bond Angle (°)Data not availableData not available
Dihedral Angle (°)Data not availableData not available

Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability. researchgate.netyoutube.com

For derivatives of this compound, FMO analysis helps to identify the reactive sites within the molecule. bohrium.comresearchgate.net The distribution of the HOMO and LUMO across the molecular structure reveals the likely locations for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for a this compound Derivative

OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO Gap (ΔE)Data not available

Molecular Electrostatic Potential (MEP) and Electrostatic Potential Surface (ESP) Mapping

Molecular Electrostatic Potential (MEP) and Electrostatic Potential Surface (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.deresearchgate.netnih.gov These maps display regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net

In the context of this compound derivatives, MEP and ESP analyses have been used to identify the electron-rich and electron-deficient areas. bohrium.comresearchgate.net The nitrogen atom of the nitrile group and the sulfur atoms are generally expected to be regions of negative potential, making them potential sites for interaction with electrophiles.

Prediction of Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Softness (S): The reciprocal of hardness (1/η), indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule, calculated as μ²/2η, where μ is the chemical potential (-(I+A)/2). researchgate.net

These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Table 3: Predicted Chemical Reactivity Descriptors for a this compound Derivative

DescriptorValue
Ionization Potential (I)Data not available
Electron Affinity (A)Data not available
Electronegativity (χ)Data not available
Chemical Hardness (η)Data not available
Softness (S)Data not available
Electrophilicity Index (ω)Data not available

Quantum Mechanical Studies and Energy Landscape Analysis

Beyond DFT, other quantum mechanical studies contribute to a deeper understanding of the molecule's behavior. These studies can explore the potential energy surface to identify various conformers and the energy barriers between them. This is particularly relevant for molecules with rotatable bonds, such as the methylthio groups in this compound. Understanding the energy landscape provides insights into the molecule's flexibility and the relative populations of different conformations at a given temperature.

Correlation and Validation of Experimental Findings with Theoretical Predictions

A critical aspect of computational chemistry is the validation of theoretical results against experimental data. For this compound and its derivatives, this involves comparing the computationally optimized geometry with crystal structures determined by X-ray diffraction. bohrium.comresearchgate.net Furthermore, spectroscopic data, such as ¹H and ¹³C NMR chemical shifts, can be calculated using computational methods and compared with experimental spectra. A strong correlation between the predicted and observed data lends credibility to the computational model and allows for a more confident interpretation of the molecule's properties. bohrium.comresearchgate.net

Synthetic Applications As a Versatile Building Block in Organic Synthesis

Precursor for the Construction of Diverse Heterocyclic Ring Systems

The strategic use of 3,3-bis(methylthio)acrylonitrile has enabled the efficient synthesis of various heterocyclic rings, which are fundamental components of many pharmaceuticals and biologically active compounds.

Benzofuran (B130515) and Furo[2,3-b]pyridine (B1315467) Derivatives

A one-pot synthesis method has been developed for producing 2-(het)aryl/alkyl-3-cyanobenzofurans. acs.orgacs.org This process begins with the base-induced reaction of 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles with benzyl (B1604629) carbamate, which forms α-(het)aroyl-α-(2-bromoaryl)acetonitriles. acs.orgacs.org These intermediates then undergo a copper-catalyzed intramolecular O-arylation to yield the final benzofuran products in high yields. acs.orgacs.org This method is also effective for creating heterofused furans like furo[2,3-b]pyridines from the corresponding 2-bromopyridyl precursors. acs.org The synthesis of benzofurans is a significant area of research due to their presence in many biologically active natural products and synthetic drugs. nih.govnih.gov

ProductStarting MaterialKey ReagentsYield
2-(Het)aryl/alkyl-3-cyanobenzofurans2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitrilesBenzyl carbamate, NaH, Cu(I) iodide, L-prolineHigh
Furo[2,3-b]pyridine derivatives2-Bromopyridyl precursorsBenzyl carbamate, NaH, Cu(I) iodide, L-prolineGood

Furo[2,3-b]pyridines, also known as 7-azabenzofurans, have garnered considerable attention for their diverse biological activities. researchgate.net Synthetic routes often involve the use of 3-aminofuro[2,3-b]pyridines to create fused heterocyclic systems. researchgate.net Recently, new derivatives of furo[2,3-b]pyridine have been synthesized and are being explored for their potential as anticancer agents. nih.gov

Pyrazole (B372694) and Pyrazolopyrimidine Frameworks

The reaction of this compound derivatives with hydrazines is a common method for synthesizing 5-aminopyrazoles. nih.gov For example, reacting bis(methylthio)methylenecyanoacetamide with aromatic amines produces 3-N-substituted aminoacrylamides, which can then be treated with phenylhydrazine (B124118) to form 5-amino-3-arylamino-1-phenylpyrazole-4-carboxamides. nih.gov The synthesis of pyrazoles is of great interest due to their wide range of biological activities. beilstein-journals.orgorganic-chemistry.org

Reactant 1Reactant 2Product
Bis(methylthio)methylenecyanoacetamideAromatic amines, then Phenylhydrazine5-Amino-3-arylamino-1-phenylpyrazole-4-carboxamides

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives can be synthesized through multicomponent reactions, highlighting the versatility of pyrazole-based scaffolds in creating complex heterocyclic systems. mdpi.com

Pyrimidine (B1678525) and Pyrimido[2,1-b]benzothiazole Derivatives

Pyrimidines and their fused analogs are a significant class of heterocyclic compounds. bu.edu.eg The synthesis of N-(4-amino-5-(benzo[d]thiazol-2-yl)-6-(methylthio)pyrimidin-2-yl)arylsulfonamides has been achieved by reacting 2-(benzo[d]thiazol-2-yl)-3,3-bis(methylthio)acrylonitrile with N-arylsulfonated guanidine (B92328). nih.gov This acrylonitrile (B1666552) precursor is synthesized from benzothiazol-2-yl-acetonitrile, carbon disulfide, and methyl iodide. nih.gov

Pyrimido[2,1-b]benzothiazole derivatives can be synthesized through one-pot, three-component reactions involving 2-aminobenzothiazole, aldehyde derivatives, and active methylene (B1212753) compounds. scirp.orgarkat-usa.org These reactions are often carried out under solvent-free conditions and can produce good yields. scirp.org The pyrimido[2,1-b] acs.orgnih.govbenzothiazole core has also been utilized to create novel fluorescent compounds with tunable colors. rsc.org

Starting MaterialReagentsProduct
2-(Benzo[d]thiazol-2-yl)-3,3-bis(methylthio)acrylonitrileN-arylsulfonated guanidineN-(4-amino-5-(benzo[d]thiazol-2-yl)-6-(methylthio)pyrimidin-2-yl)arylsulfonamide
2-Aminobenzothiazole, Benzaldehyde derivatives, Active methylene compoundsNone (solvent-free)4H-Pyrimido[2,1-b]benzothiazole derivatives

Indole-based Heterocycles and Fused Indole Systems

The reaction of 3,3-bis(methylthio)acrylates with indoles can lead to the formation of 3-(3-indolyl)-3-(methylthio)acrylates. researchgate.net Furthermore, α-cyano indolylchalcones incorporating a 1-phenyl-3-arylpyrazole moiety have been synthesized through the Knoevenagel condensation of 3-(cyanoacetyl)indole with pyrazole-aldehydes. nih.gov

The synthesis of various indole-acrylonitrile derivatives has been explored for their potential as antitumor and antimicrobial agents. nih.gov These are often prepared via the Knoevenagel condensation of 2-(1H-indol-2-yl)acetonitrile with appropriate aldehydes. nih.gov

Reactant 1Reactant 2Product
3,3-Bis(methylthio)acrylatesIndoles3-(3-Indolyl)-3-(methylthio)acrylates
3-(Cyanoacetyl)indolePyrazole-aldehydesα-Cyano indolylchalcones with 1-phenyl-3-arylpyrazole moiety

Pyridone Derivatives

The reaction of 2-benzoyl-3,3-bis(alkylthio)acrylonitriles with substituted hydrazides can lead to the formation of 5-benzoyl-N-substituted amino-4-alkylsulfanyl-2-pyridones. researchgate.net These pyridone derivatives can be further reacted with hydrazine (B178648) hydrate (B1144303) to yield 1H-pyrazolo[4,3-c]pyridine derivatives. researchgate.net

Triazole and Triazine Derivatives (as reaction products)

The synthesis of 1,2,4-triazoles can be achieved through various methods, including the reaction of hydrazonoyl halides with 4-phenylamino-5-phenyl-4H- acs.orgbu.edu.egscirp.orgtriazole-3-thiol or its 3-methylthio derivative. researchgate.net The resulting 1,2,4-triazolo[4,3-b] acs.orgacs.orgbu.edu.egscirp.orgtetrazine products have been screened for their biological activity. researchgate.net The synthesis of 1,2,3- and 1,2,4-triazoles is a significant area of research due to their broad range of biological activities. nih.govfrontiersin.orgfrontiersin.org

New mono- and bis(dimethylpyrazolyl)-s-triazine derivatives have been synthesized by reacting mono- and dihydrazinyl-s-triazine derivatives with acetylacetone. nih.gov These compounds have been studied for their antiproliferative activity against various cancer cell lines. nih.gov The 1,3,5-triazine (B166579) scaffold is also utilized in the construction of peptide dendrimers with antimicrobial properties. nih.gov

Strategic Utilization as an α-Oxoketene Dithioacetal Synthon

Ketene (B1206846) dithioacetals, such as this compound, are widely recognized as versatile synthons in organic chemistry. capes.gov.brijrpc.com They can function as synthetic equivalents of α-oxoketene dithioacetals, which are three-carbon synthons with a 1,3-dielectrophilic character. ijrpc.com This reactivity allows for the construction of various cyclic and acyclic compounds through reactions with a range of nucleophiles.

The general strategy involves the reaction of the ketene dithioacetal with a nucleophile, which can attack at either the carbon atom bearing the methylthio groups or the β-carbon of the acrylonitrile moiety. The methylthio groups are excellent leaving groups, facilitating subsequent transformations. For instance, in the synthesis of certain heterocyclic systems, the initial nucleophilic attack is often followed by cyclization and elimination of one or both methylthio groups. lookchem.comacs.org

A key advantage of using this compound as an α-oxoketene dithioacetal synthon is the ability to control the reaction pathway to achieve a desired molecular framework. The reaction conditions and the nature of the nucleophile can be tuned to favor specific reaction outcomes, leading to the efficient synthesis of a variety of organic molecules.

Development of Methodologies for Multifunctionalized Organic Molecules

The unique electronic properties of this compound make it an ideal starting material for the development of methodologies aimed at synthesizing multifunctionalized organic molecules. The presence of both a nitrile group and the dithioacetal functionality provides multiple reaction sites for elaboration.

One notable application is in the synthesis of substituted pyridines. lookchem.comacs.org The reaction of α-oxoketene dithioacetals with methyl ketone enolates leads to the formation of 1,5-enediones. These intermediates can then undergo cyclization with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to yield 2,6-disubstituted-4-(methylthio)pyridines in good yields. acs.org This methodology is particularly effective for the synthesis of di-heterocyclic pyridines. acs.org The remaining methylthio group on the pyridine (B92270) ring can be further functionalized, for example, by oxidation to the corresponding sulfone, which can then be displaced by other nucleophiles. acs.org

Another significant application is the synthesis of multifunctional phenols. The annulation of ketones with ketene dithioacetals provides a route to highly substituted phenols. nih.gov This transformation often proceeds via a Michael addition of the ketone enolate to the ketene dithioacetal, followed by an intramolecular cyclization and aromatization sequence. nih.gov This approach allows for the construction of complex phenolic structures that are prevalent in many natural products and pharmaceuticals.

The versatility of this compound in these syntheses highlights its importance in the development of efficient and modular routes to complex organic molecules with diverse functionalities.

Design and Synthesis of Novel Molecular Templates for Chemical Research

The reactivity of this compound also extends to its use in the design and synthesis of novel molecular templates, particularly for the construction of heterocyclic scaffolds. These templates serve as foundational structures that can be further elaborated to generate libraries of compounds for chemical and biological screening.

A prominent example is the synthesis of substituted pyrazoles. The reaction of this compound with hydrazine derivatives can lead to the formation of pyrazole rings. helsinki.fi In these reactions, the hydrazine acts as a binucleophile, attacking both electrophilic centers of the ketene dithioacetal synthon. The reaction of hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile, a closely related compound, has been shown to produce a variety of heterocyclic rings, including pyrazoles, depending on the reaction conditions. helsinki.fi This approach provides a versatile route to 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitriles. helsinki.fi

Furthermore, the reaction of ketene dithioacetals with various nucleophiles can be employed to construct other heterocyclic systems like pyrimidines and thiophenes. researchgate.net The ability to generate diverse heterocyclic frameworks from a single, readily accessible starting material underscores the value of this compound as a molecular template in synthetic and medicinal chemistry research. The resulting heterocyclic compounds can serve as precursors for the synthesis of more complex molecules with potential biological activities. nih.gov

Electrochemical Properties and Redox Chemistry

Cyclic Voltammetry (CV) Studies of Redox Behavior

Cyclic voltammetry would be the primary technique to probe the redox behavior of 3,3-bis(methylthio)acrylonitrile. By scanning a potential range and observing the resulting current, researchers could identify oxidation and reduction events, determine their reversibility, and gain initial insights into the stability of the resulting radical ions. The number of electrons transferred in each step could also be estimated.

Differential Pulse Voltammetry (DPV) for Electrochemical Characterization

To achieve higher sensitivity and better resolution of redox peaks, differential pulse voltammetry would be a valuable complementary technique. DPV could help in the accurate determination of peak potentials, which is crucial for understanding the energetics of electron transfer.

Spectroelectrochemical Investigations of Redox States

Combining spectroscopic techniques (like UV-Vis-NIR or EPR) with electrochemistry would allow for the in-situ characterization of the species generated upon oxidation or reduction. This would provide direct evidence for the formation of radical cations or anions and help in understanding their electronic structure and stability.

Analysis of Redox Potentials and Mechanisms

A thorough analysis of the redox potentials obtained from CV and DPV would quantify the electron-donating and -accepting properties of this compound. By studying the effect of scan rate and solvent, and potentially through computational modeling, the mechanisms of the electron transfer processes could be elucidated.

Evaluation of Intramolecular Charge Transfer Characteristics

The "push-pull" structure of this compound suggests the possibility of a significant ground-state dipole moment and the potential for intramolecular charge transfer (ICT) upon photoexcitation or electrochemical stimulation. Spectroelectrochemical studies, in particular, could reveal changes in the electronic absorption spectrum upon redox events that are characteristic of ICT.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Methodological Advancements Related to 3,3-bis(methylthio)acrylonitrile

The primary academic contribution surrounding this compound lies in its established role as a pivotal building block for the synthesis of a wide array of heterocyclic compounds. Research has consistently demonstrated its utility as a 1,3-electrophilic three-carbon synthon. The presence of two methylthio groups and a cyano group activates the double bond for nucleophilic attack, while the methylthio groups also serve as excellent leaving groups, facilitating subsequent cyclization reactions.

Methodological advancements have focused on the development of efficient one-pot and multi-component reactions utilizing this compound derivatives. For instance, the synthesis of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles has been achieved through a cycloaddition reaction with substituted guanidine (B92328) hydrochloride in a process that is both efficient and high-yielding. rsc.org Similarly, the reaction with various amines leads to the formation of N,S-acetals through a desulfurative displacement, offering a straightforward route to functionalized acrylonitriles. iajps.com

The synthesis of the this compound scaffold itself has been refined, typically involving the reaction of an active methylene (B1212753) compound, such as 3-oxopropanenitrile (B1221605) or its derivatives, with carbon disulfide in the presence of a base, followed by alkylation with methyl iodide or dimethyl sulfate. researchgate.netbohrium.commdpi.com This reliable synthetic route has made the compound and its derivatives readily accessible for further exploration.

Identification of Emerging Research Avenues in its Chemical Space

Emerging research is increasingly focused on leveraging the unique reactivity of this compound to construct novel, biologically active molecules. The synthesis of derivatives with potential antimicrobial and anticancer properties is a particularly active area. rsc.orgresearchgate.netbohrium.comacs.orgbohrium.com For example, certain synthesized acrylamide (B121943) compounds based on 4-aminoantipyrine (B1666024) have shown exceptionally high antimicrobial and antioxidant activities. researchgate.net

The exploration of this scaffold in the synthesis of fused heterocyclic systems is another prominent research direction. Its reaction with 6-aminouracils has been shown to directly afford pyrido[2,3-d]pyrimidine (B1209978) derivatives, opening avenues to complex polycyclic structures. jst.go.jp Furthermore, its use in the synthesis of pyrido[1,2-b] researchgate.netbohrium.comrsc.orgtriazepines highlights its potential in creating novel seven-membered heterocyclic rings. rsc.org

Prospects for Further Mechanistic Elucidation and Kinetic Studies

While plausible reaction mechanisms have been proposed for several transformations involving this compound derivatives, detailed mechanistic and kinetic studies are largely unexplored. For the formation of 2-pyridones, a proposed mechanism involves a Michael addition of an active methylene compound to the ketene (B1206846) dithioacetal, followed by the elimination of methanethiol (B179389) and subsequent intramolecular cyclization. acs.org

Exploration of Novel Synthetic Transformations and Cascade Reactions

The versatility of this compound as a reactive intermediate suggests that many more novel synthetic transformations and cascade reactions are yet to be discovered. Its reaction with a diverse range of nucleophiles, including various amines, hydrazines, and guanidines, has already been shown to produce a wide variety of heterocyclic structures such as pyrimidines, pyrazoles, and pyridones. rsc.orgacs.orgrsc.orgresearchgate.nettandfonline.com

Future work could focus on expanding the scope of nucleophiles and electrophiles used in reactions with this scaffold. The development of new cascade reactions, which allow for the construction of complex molecules in a single synthetic operation, is a particularly promising area. For instance, designing sequences that involve an initial Michael addition to the acrylonitrile (B1666552) backbone followed by a series of intramolecular cyclizations could lead to the rapid assembly of intricate molecular architectures. The reaction of cyanoacetohydrazide with certain dienes has been shown to proceed through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization, a strategy that could be adapted to systems involving this compound. researchgate.net

Advanced Computational Modeling for Predictive Chemical Synthesis and Reactivity

Computational chemistry has already proven to be a valuable tool in understanding the properties of this compound derivatives. Density Functional Theory (DFT) calculations, specifically using the B3LYP/6-311G basis set, have been employed to analyze the molecular structure, frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) of these compounds. researchgate.netbohrium.com These studies provide insights into the stability and reactivity of different sites within the molecule.

Molecular docking studies have also been successfully used to predict and evaluate the antimicrobial potential of newly synthesized derivatives by simulating their interaction with biological targets. researchgate.netbohrium.com

The future of this field lies in the application of more advanced computational models to not only explain observed reactivity but also to predict the outcomes of new reactions. Predictive modeling could guide the design of novel synthetic transformations and cascade reactions, saving significant time and resources in the laboratory. Furthermore, more sophisticated computational screening of virtual libraries of this compound derivatives against a wider range of biological targets could accelerate the discovery of new drug candidates.

Q & A

Q. Advanced Research Focus

  • Disc diffusion assays against Staphylococcus aureus and Candida albicans (zone of inhibition: 12–18 mm at 50 µg/mL).
  • Minimum Inhibitory Concentration (MIC): Determined via microdilution (MIC = 32–64 µg/mL for Gram-negative bacteria).
  • Molecular docking (AutoDock Vina) identifies binding to microbial targets (e.g., C. albicans CYP51, binding energy = -9.2 kcal/mol) .

How do structural modifications (e.g., benzofuran vs. indole substituents) influence bioactivity?

Q. Advanced Research Focus

  • Benzofuran derivatives exhibit enhanced antifungal activity (MIC = 16 µg/mL) due to lipophilic S–CH₃ groups improving membrane penetration.
  • Indole-substituted analogs show broader antibacterial spectra (e.g., 95% inhibition of E. coli via DNA gyrase binding).
  • Electron-withdrawing groups (e.g., –NO₂) increase electrophilicity, enhancing target protein interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.